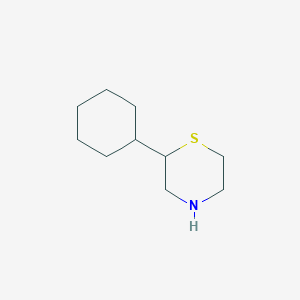
2-Cyclohexylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylthiomorpholine is an organic compound that belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiomorpholine typically involves the reaction of morpholine with cyclohexyl halides in the presence of a base. One common method is the nucleophilic substitution reaction where morpholine reacts with cyclohexyl chloride or bromide under basic conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyclohexyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the thiomorpholine ring.
Substitution: Various substituted thiomorpholines depending on the reagents used.
Scientific Research Applications
2-Cyclohexylthiomorpholine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclohexylthiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiomorpholine ring can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Morpholine: A simpler analog without the cyclohexyl group.
Thiomorpholine: The parent compound without any substituents.
Cyclohexylamine: Contains the cyclohexyl group but lacks the thiomorpholine ring.
Uniqueness: 2-Cyclohexylthiomorpholine is unique due to the presence of both the cyclohexyl group and the thiomorpholine ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
2-cyclohexylthiomorpholine |
InChI |
InChI=1S/C10H19NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-11H,1-8H2 |
InChI Key |
NMPDYHOPQIEOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CNCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















